4-Bromo-2-isopropoxypyridine
Overview
Description
4-Bromo-2-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-isopropoxypyridine likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of this compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions, which are typically mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biological Activity
4-Bromo-2-isopropoxypyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom and isopropoxy group significantly influences its chemical reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN, with a molecular weight of approximately 227.11 g/mol. The compound's structure includes a pyridine ring substituted with a bromine atom at the 4-position and an isopropoxy group at the 2-position, which contributes to its distinct biological properties.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to specific proteins, potentially acting as an enzyme inhibitor or receptor modulator. Research suggests that such compounds may inhibit key pathways involved in disease progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HCT-116 (Colorectal) | 0.5 |
NCI-H460 (Lung) | 1.2 |
HeLa (Cervical) | 0.8 |
These findings indicate that the presence of bromine in the structure enhances antiproliferative activity, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary tests indicated moderate efficacy against Gram-negative bacteria such as E. coli, with a minimum inhibitory concentration (MIC) of approximately 32 μM . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Study on Antiproliferative Effects
A study conducted by researchers evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer types, particularly in colorectal carcinoma cell lines . The study concluded that structural modifications could further enhance its efficacy.
Mechanistic Insights into Anticancer Activity
Another investigation focused on understanding the mechanism behind the anticancer effects of this compound. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death . This mechanism highlights its potential as a therapeutic agent targeting cancer cell survival pathways.
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIOQCZNZMIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671705 | |
Record name | 4-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-24-8 | |
Record name | 4-Bromo-2-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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